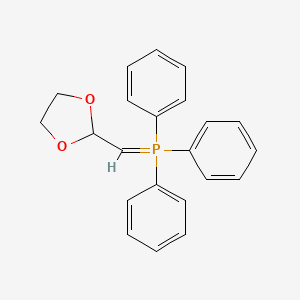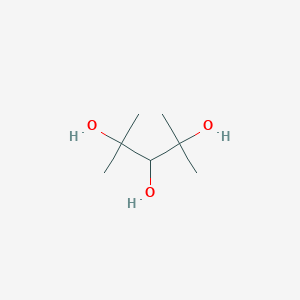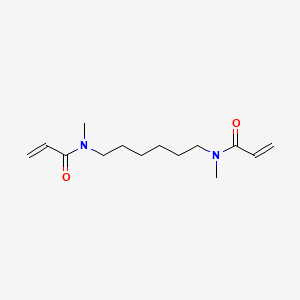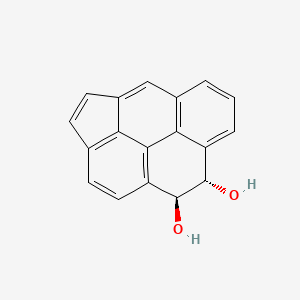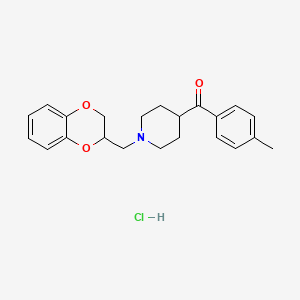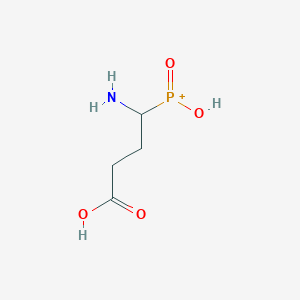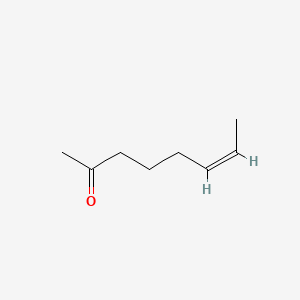
(Z)-6-Octen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-6-Octen-2-one: is an organic compound with the molecular formula C8H14O. It is a ketone with a double bond in the Z (cis) configuration at the sixth carbon atom. This compound is known for its distinctive odor, which is often described as mushroom-like or earthy. It is used in various applications, including flavoring agents and fragrances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing (Z)-6-Octen-2-one involves the aldol condensation of acetaldehyde with 1-octene. This reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired Z-isomer.
Oxidation of Alcohols: Another method involves the oxidation of (Z)-6-octen-2-ol using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3). This reaction is usually performed in an organic solvent such as dichloromethane.
Industrial Production Methods: In industrial settings, this compound can be produced through large-scale aldol condensation reactions. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (Z)-6-Octen-2-one can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This compound can be reduced to (Z)-6-octen-2-ol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles like amines or alcohols, leading to the formation of imines or acetals.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, H2O2 in acidic medium.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Amines or alcohols in the presence of acid or base catalysts.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: (Z)-6-octen-2-ol.
Substitution: Imines or acetals.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (Z)-6-Octen-2-one is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Pheromone Research: This compound is studied for its role in insect pheromones, particularly in species where it acts as an attractant or repellent.
Medicine:
Drug Development: Researchers investigate this compound for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry:
Flavor and Fragrance: It is widely used in the flavor and fragrance industry to impart mushroom-like or earthy notes to products.
Mécanisme D'action
Molecular Targets and Pathways: The exact mechanism of action of (Z)-6-Octen-2-one varies depending on its application. In biological systems, it may interact with olfactory receptors, triggering specific sensory responses. In chemical reactions, its reactivity is primarily governed by the carbonyl group and the double bond, which can participate in various nucleophilic and electrophilic reactions.
Comparaison Avec Des Composés Similaires
(E)-6-Octen-2-one: The E (trans) isomer of 6-Octen-2-one, which has different physical and chemical properties due to the configuration of the double bond.
6-Octenal: An aldehyde with a similar carbon chain but different functional group, leading to distinct reactivity and applications.
2-Octanone: A ketone with a saturated carbon chain, lacking the double bond present in (Z)-6-Octen-2-one.
Uniqueness:
Odor Profile: this compound is unique in its distinctive mushroom-like odor, which is not found in many other compounds.
Reactivity: The presence of both a carbonyl group and a double bond in the Z configuration makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H14O |
|---|---|
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
(Z)-oct-6-en-2-one |
InChI |
InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h3-4H,5-7H2,1-2H3/b4-3- |
Clé InChI |
FPXPWFLCGOFSTQ-ARJAWSKDSA-N |
SMILES isomérique |
C/C=C\CCCC(=O)C |
SMILES canonique |
CC=CCCCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



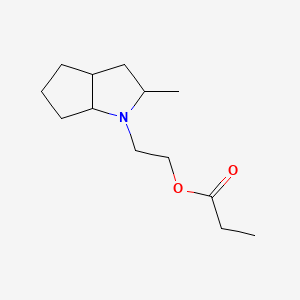

![4-[(4-Bromophenyl)methoxy]-3,5-diiodo-1-methylpyridin-2(1H)-one](/img/structure/B14441839.png)


![4-[2-(4-Bromophenyl)ethenyl]morpholine](/img/structure/B14441865.png)

